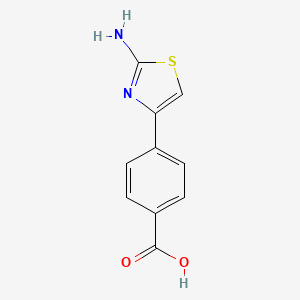

4-(2-Amino-1,3-thiazol-4-yl)benzoic acid

Descripción general

Descripción

4-(2-Amino-1,3-thiazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C10H8N2O2S and its molecular weight is 220.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(2-Amino-1,3-thiazol-4-yl)benzoic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula : C₁₀H₈N₂O₂S

Molecular Weight : 220.25 g/mol

The compound features a thiazole ring and a benzoic acid moiety, which contribute to its unique chemical properties. The thiazole ring is known for its pharmacological significance, often serving as a scaffold for various therapeutic agents .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that the thiazole ring enhances the compound's antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi .

2. Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, modifications to the thiazole ring have resulted in compounds with IC50 values as low as 0.0046 μM against protein kinase CK2, suggesting strong potential in cancer therapy .

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | C. albicans | 3.92–4.01 mM | |

| Antiproliferative | A549 (Lung Cancer) | 1.5–3.3 μM | |

| CK2 Inhibition | CK2α | 0.0046–0.017 μM |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, particularly protein kinases like CK2.

- Signal Transduction Modulation : It may alter signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : Some studies suggest that thiazole derivatives can bind to DNA, affecting transcriptional activity and cellular proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in MDPI highlighted the antioxidant properties of related thiazole compounds, noting that they exhibited significant radical scavenging activity .

- Another investigation focused on structure-activity relationships (SAR), demonstrating that modifications to the benzoic acid moiety could enhance anticancer efficacy while maintaining low toxicity profiles .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3-thiazole, including 4-(2-amino-1,3-thiazol-4-yl)benzoic acid, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various pathogenic microorganisms. For instance, a study reported that certain thiazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study on similar thiazole derivatives indicated that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), suggesting potential as anticancer agents . The structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their efficacy against cancer cells.

Antiviral and Antiparasitic Properties

Recent investigations into the antiviral and antiparasitic activities of thiazole derivatives have shown that they can be effective against various viral infections and parasitic diseases. For example, some derivatives were found to possess significant activity against Giardia intestinalis, outperforming traditional treatments like metronidazole in terms of potency . This highlights the potential of this compound in developing new antiviral and antiparasitic therapies.

Agricultural Applications

Pesticidal Activity

The compound's thiazole moiety has been linked to pesticidal properties. Research has demonstrated that thiazole derivatives can act as effective fungicides and insecticides. For instance, certain synthesized thiazole compounds exhibited high bioactivity against agricultural pests and pathogens, suggesting their use as eco-friendly alternatives to conventional pesticides .

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential applications in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in synthesizing novel polymeric materials with enhanced properties, such as improved thermal stability and mechanical strength .

Data Tables

Case Studies

- Antibacterial Efficacy : A series of experiments conducted on various thiazole derivatives demonstrated their effectiveness against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial activity, particularly through the introduction of halogen substituents on the phenyl ring .

- Anticancer Activity : In vitro studies on MCF-7 cells revealed that specific modifications to the thiazole structure significantly increased apoptotic effects. This underscores the need for further SAR studies to identify optimal configurations for anticancer activity .

- Pesticidal Properties : Field trials assessing the efficacy of thiazole-based compounds as pesticides showed promising results with reduced pest populations compared to untreated controls, indicating a viable alternative for sustainable agriculture practices .

Propiedades

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-1-3-7(4-2-6)9(13)14/h1-5H,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZPYJBDYGAEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-94-3 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.